Cas no 1805482-80-7 (3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide)

3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide
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- Inchi: 1S/C10H7BrF6/c1-5-6(4-11)8(10(15,16)17)3-2-7(5)9(12,13)14/h2-3H,4H2,1H3
- InChI Key: WOXNJNVRLUAYGV-UHFFFAOYSA-N
- SMILES: BrCC1C(C(F)(F)F)=CC=C(C(F)(F)F)C=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- Topological Polar Surface Area: 0
- XLogP3: 4.6
3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010012408-1g |
3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide |
1805482-80-7 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide Related Literature
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1. Book reviews
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2. Book reviews
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on 3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide
3,6-Bis(trifluoromethyl)-2-methylbenzyl Bromide: A Comprehensive Overview
3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide, also known by its CAS number 1805482-80-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its unique structure, which includes a benzyl group substituted with two trifluoromethyl groups at the 3 and 6 positions and a methyl group at the 2 position. The presence of these substituents imparts distinctive chemical properties, making it a valuable intermediate in various synthetic processes.
The synthesis of 3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods and the use of transition metal catalysts have significantly improved the efficiency and selectivity of its production. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the benzyl bromide moiety with high precision. These methods not only enhance the yield but also minimize byproducts, aligning with the growing demand for sustainable chemical processes.
The chemical properties of this compound are heavily influenced by its substituents. The trifluoromethyl groups are known for their electron-withdrawing effects, which stabilize certain intermediates during reactions. This stability is particularly advantageous in Suzuki-Miyaura couplings and other cross-coupling reactions, where precise control over reactivity is crucial. Additionally, the methyl group at the 2 position introduces steric hindrance, which can be leveraged to control regioselectivity in synthetic pathways.
In terms of applications, 3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide has found extensive use as an intermediate in the synthesis of biologically active molecules. Its ability to undergo various nucleophilic substitutions makes it a versatile building block in drug discovery programs. Recent studies have highlighted its role in constructing complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. Moreover, its application in materials science extends to the development of advanced polymers and coatings, where its unique electronic properties contribute to enhanced performance.
The physical properties of this compound are also noteworthy. It exhibits a high melting point due to the strong intermolecular forces arising from the trifluoromethyl groups. Its solubility profile makes it suitable for use in both polar and non-polar solvents, depending on the reaction conditions. This versatility further underscores its utility in diverse chemical transformations.
In conclusion, 3,6-Bis(trifluoromethyl)-2-methylbenzyl bromide stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and applications across multiple disciplines, positions it as an indispensable compound in contemporary research and industry.
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